molecular formula C4H6N2O4S B183455 3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide CAS No. 55904-83-1

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide

Cat. No. B183455
CAS RN: 55904-83-1
M. Wt: 178.17 g/mol
InChI Key: ZRSLQBDTGLCFJJ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide is a chemical compound with the molecular formula C4H6N2O4S . It has a molecular weight of 178.17 and is an off-white solid . The IUPAC name for this compound is 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide consists of a thiadiazole ring substituted with two methoxy groups at the 3rd and 4th positions . The compound also contains two oxygen atoms, forming a 1,1-dioxide group .


Physical And Chemical Properties Analysis

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide is an off-white solid . It has a molecular weight of 178.17 and a molecular formula of C4H6N2O4S . The UV-Vis spectroscopy for the simplest 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides has a maximum in the ultraviolet region (approximately 315 nm in MeCN and 240–280 nm in ethanol) with the molar absorption coefficient on the order of 10^3 dm3·mol−1·cm^−1 .

Scientific Research Applications

  • Addition Reactions and Product Formation : Caram et al. (2004) studied the addition reactions of 1,2,5-thiadiazole 1,1-dioxide derivatives with nucleophilic nitrogen atoms, leading to the formation of new compounds. This study is significant for understanding the chemical behavior and potential applications of these compounds in synthesis and material science (Caram et al., 2004).

  • Crystallographic and Molecular Orbital Studies : The structural characteristics of 1,2,5-thiadiazole 1,1-dioxide derivatives were investigated by Castellano et al. (1998) using single-crystal x-ray diffraction and ab initio MO calculations. This research provides insights into the electronic structure and reactivity of these compounds (Castellano et al., 1998).

  • Electrochemical Generation and Tautomerization : Aimone et al. (2001) explored the electrochemical generation of an anion from 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, leading to dimerization and tautomerization reactions. This is crucial for understanding the electrochemical behavior and potential applications in electrochemistry and material science (Aimone et al., 2001).

  • Investigation of Molecular Conformation : Erturk et al. (2016) conducted a study on the molecular conformation and tautomeric forms of a 1,2,5-thiadiazole 1,1-dioxide derivative. This research is relevant for understanding the pharmaceutical and biological activities of these compounds (Erturk et al., 2016).

  • Selective Synthesis and Electrochemical Properties : Konstantinova et al. (2014) elaborated on the selective synthesis of 1,2,5-thiadiazole 2-oxides and studied their structural characterization and electrochemical properties. This research contributes to the development of new synthetic strategies and understanding of electrochemical behavior (Konstantinova et al., 2014).

  • Exploration of Radical Anions : Mirífico et al. (2009) investigated the radical anions of 1,2,5-thiadiazole 1,1-dioxide derivatives, providing valuable information on their structure, properties, reactivity, and potential uses in the construction of functional molecular materials (Mirífico et al., 2009).

properties

IUPAC Name

3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O4S/c1-9-3-4(10-2)6-11(7,8)5-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSLQBDTGLCFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NS(=O)(=O)N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481508
Record name 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide

CAS RN

55904-83-1
Record name 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Citations

For This Compound
3
Citations
RY Wen, AP Komin, RW Street… - The Journal of Organic …, 1975 - ACS Publications
nhch;! give only the 3, 4-dimethoxy compound (vide infra). All three compounds gave correct analyses for C4H6N2O4S and showed molecular ions at m/e 178 in their mass spectra. The …
Number of citations: 28 pubs.acs.org
P Pakulski, D Pinkowicz - Molecules, 2021 - mdpi.com
This work provides a summary of the preparation, structure, reactivity, physicochemical properties, and main uses of 1,2,5-thiadiazole 1,1-dioxides in chemistry and material sciences. …
Number of citations: 3 www.mdpi.com
AB Sheremetev, NN Makhova, W Friedrichsen - 2001 - Elsevier
Publisher Summary This chapter covers the chemistry of monocyclic furazans and furoxans. The aim is to present a general picture of more than a century of development in this field. It …
Number of citations: 192 www.sciencedirect.com

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